![molecular formula C20H15ClF2N6O2 B2823279 N~1~-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251609-54-7](/img/structure/B2823279.png)
N~1~-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C20H15ClF2N6O2 and its molecular weight is 444.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
One significant application in scientific research for compounds structurally similar to the specified molecule is in the development of radioligands for Positron Emission Tomography (PET) imaging. A study by Dollé et al. (2008) detailed the synthesis of a fluorine-18 labeled compound designed for imaging the translocator protein (18 kDa) with PET, showcasing the utility of such compounds in neuroimaging and the study of neuroinflammatory processes Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A. (2008). Journal of Labelled Compounds and Radiopharmaceuticals, 51, 435-439.
Antimalarial Activity
Compounds within the triazolo[1,5-a]pyrimidine class have been explored for their potential antimalarial effects. Werbel, Elslager, and Chu (1973) synthesized and evaluated 2-(3,4-dichloroanilino)-7-[[[(dialkylamino)alkyl]amino]]-5-methyl-s-triazolo[1,5-a]pyrimidines for antimalarial activity against Plasmodium berghei in mice, highlighting the therapeutic potential of these molecules in malaria treatment Werbel, L. M., Elslager, E., & Chu, V. (1973).
Antimicrobial Agents
The development of new antimicrobial agents is another area where similar compounds have shown promise. Zurenko et al. (1996) reported on the in vitro activities of novel oxazolidinone analogs, including their antimicrobial efficacy against a variety of clinically important pathogens, demonstrating the potential of these molecules in addressing antibiotic resistance Zurenko, G., Yagi, B., Schaadt, R., Allison, J. W., Kilburn, J., Glickman, S., Hutchinson, D., Barbachyn, M. R., & Brickner, S. J. (1996). Antimicrobial Agents and Chemotherapy, 40, 839-845.
Cancer Research
In cancer research, the synthesis and study of triazolopyrimidines as anticancer agents have been noteworthy. Zhang et al. (2007) described the synthesis and structure-activity relationships (SAR) of triazolopyrimidines that inhibit tubulin polymerization, a unique mechanism that offers potential in cancer therapy by overcoming resistance seen with other drugs Zhang, N., Ayral-Kaloustian, S., Nguyen, T., Afragola, J., Hernandez, R., Lucas, J., Gibbons, J., & Beyer, C. (2007). Journal of Medicinal Chemistry, 50, 319-327.
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound’s interaction with CDK2 also induces apoptosis within the cells , which is a programmed cell death mechanism that helps in eliminating cancerous cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption leads to the arrest of the cell cycle, preventing the cells from entering the S phase from the G1 phase. As a result, DNA replication is halted, and the cells are unable to divide. The compound also triggers the apoptotic pathway , leading to the death of the affected cells .
Result of Action
The compound exhibits significant cytotoxic activities against various cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound’s action results in the significant inhibition of cell growth and induction of apoptosis within the cells .
Propriétés
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N6O2/c1-11-8-17-27-28(10-18(30)26-16-7-4-13(23)9-15(16)21)20(31)29(17)19(24-11)25-14-5-2-12(22)3-6-14/h2-9H,10H2,1H3,(H,24,25)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDBEOZQODHDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

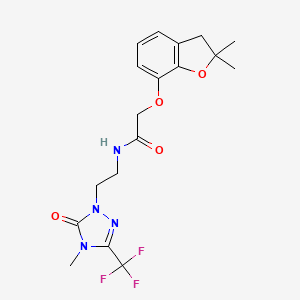
![5-((2-chlorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2823197.png)
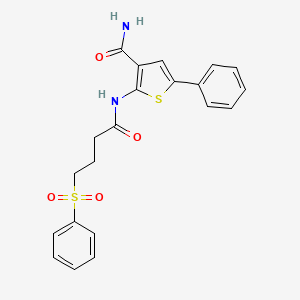
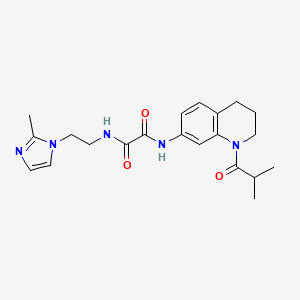

![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea](/img/structure/B2823202.png)
![N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2823203.png)
![N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823205.png)
![(3As,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2823207.png)
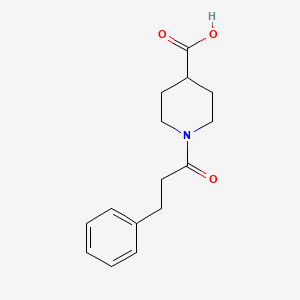

![6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B2823211.png)
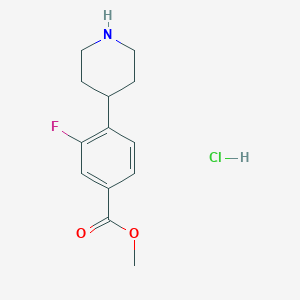
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2823218.png)